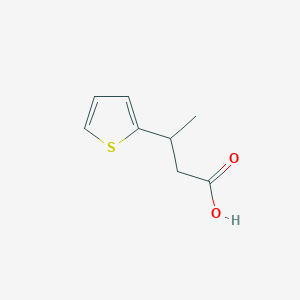

3-(2-Thienyl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

3-thiophen-2-ylbutanoic acid |

InChI |

InChI=1S/C8H10O2S/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |

InChI Key |

VWMZCEMRLKMQKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Thienyl Butanoic Acid and Its Thio Analogues

Direct Synthetic Routes to 3-(2-Thienyl)butanoic Acid (If Applicable)

Direct synthetic routes to this compound are not extensively documented in the reviewed literature. However, a common strategy for the synthesis of analogous 3-arylalkanoic acids involves the hydrogenation of a corresponding α,β-unsaturated acid. For instance, the synthesis of 3-(2-thienyl)propanoic acid has been achieved through the Parr hydrogenation of 3-(2-thienyl)acrylic acid using a palladium on carbon catalyst. prepchem.com This suggests a potential route to this compound could involve the synthesis and subsequent reduction of 3-(2-thienyl)but-2-enoic acid.

Synthetic Strategies for 3-(2-Thienylthio)butanoic Acid (Chiral and Racemic)

The synthesis of 3-(2-thienylthio)butanoic acid, a key intermediate in the preparation of pharmacologically active compounds, can be achieved through several strategic routes, including nucleophilic substitution and condensation reactions. quickcompany.in These methods allow for the preparation of both chiral and racemic forms of the molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a primary method for the formation of the thioether bond in 3-(2-thienylthio)butanoic acid.

The thiolation of butanoic acid derivatives is a general approach for synthesizing (S)-3-(thiophen-2-ylthio)butanoic acid. evitachem.com This method typically involves starting with commercially available thiophenes and butanoic acid derivatives. smolecule.com

A specific and common method for synthesizing (S)-3-(thiophen-2-ylthio)butanoic acid involves the reaction of (S)-3-bromobutanoic acid with thiophen-2-thiol. evitachem.comevitachem.com This reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). evitachem.com The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion displaces the bromide ion on the chiral butanoic acid derivative. evitachem.com The reaction is typically conducted at elevated temperatures, for instance around 60°C, for several hours to facilitate the substitution. evitachem.com

| Reactants | Base | Solvent | Temperature | Product |

| (S)-3-Bromobutanoic acid | Sodium hydride or Potassium carbonate | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | ~60°C | (S)-3-(Thiophen-2-ylthio)butanoic acid |

| Thiophen-2-thiol |

Condensation Reactions

Condensation reactions provide an alternative and effective route to chiral 3-(2-thienylthio)butanoic acid.

The synthesis of (S)-3-(thien-2-ylthio)butyric acid and its analogs can be achieved through the condensation of 2-mercaptothiophene with a chiral propiolactone, such as (R)-(+)-β-methyl-β-propiolactone. quickcompany.ingoogle.comjustia.com This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF), diethyl ether, or 1,2-dimethoxyethane. google.com The presence of a base, such as triethylamine (B128534) or lithium, is required to facilitate the reaction, which is generally conducted at a temperature of about 10 to 40°C for approximately 2 to 5 hours. google.com For example, 2-mercaptothiophene is reacted with triethylamine in THF to form the corresponding salt, followed by the addition of (R)-(+)-β-methyl-β-propiolactone to yield (S)-3-(2-thienylthio)butyric acid. google.com

| Reactants | Base | Solvent | Temperature | Duration | Product |

| 2-Mercaptothiophene | Triethylamine or Lithium | Tetrahydrofuran (THF), Diethyl ether, or 1,2-Dimethoxyethane | 10-40°C | 2-5 hours | (S)-3-(Thien-2-ylthio)butyric acid |

| (R)-(+)-β-Methyl-β-propiolactone |

Process Optimization for Enhanced Enantiomeric Purity and Reaction Kinetics

The synthesis of enantiomerically pure (S)-3-(2-thienylthio)butyric acid has been a subject of significant process optimization to improve both the stereochemical outcome and the speed of the reaction. A key challenge is to accelerate the synthesis without inducing side reactions that could compromise the enantiomeric purity.

Detailed research findings indicate that temperature control is a critical parameter. In the synthesis involving the reaction of 2-(lithiomercapto)thiophene with a chiral precursor like methyl (R)-3-(p-toluenesulfonyloxy)butyrate, elevating the reaction temperature to a specific range, such as 41-45°C, has proven beneficial. google.com This controlled heating significantly shortens the reaction time from several days to just a few hours. google.com This improvement is particularly noteworthy because higher temperatures would typically be expected to promote a competing elimination reaction, which produces an α,β-unsaturated ester. google.com This unsaturated intermediate can then react via a 1,4-addition with the thiophene (B33073) nucleophile, leading to a racemic mixture and thus a loss of the desired single (S)-enantiomer. google.com

The optimized temperature range is therefore a fine balance: high enough to substantially increase the reaction rate but low enough to suppress the undesired elimination pathway, thereby preserving the chirality at the stereocenter. google.com The use of formamide (B127407) as a co-solvent is also crucial, as it facilitates the reaction between the solid chiral precursor and the lithiated thiophene salt. google.com

| Parameter | Conventional Condition | Optimized Condition | Benefit of Optimization |

|---|---|---|---|

| Temperature | Below 40°C | 41-45°C | Increases reaction rate, shortens time from days to hours. |

| Reaction Time | 3-4 days | 2-4 hours | Significant improvement in process efficiency. |

| Enantiomeric Purity | At risk due to potential racemization | Preserved (no loss of chirality) | Avoids formation of undesired (R)-enantiomer. |

| Key Side Reaction Avoided | Elimination of tosic acid to form α,β-unsaturated ester | Elimination is suppressed | Prevents subsequent racemic 1,4-addition. |

Addition Reactions

Addition reactions, particularly conjugate additions, represent a fundamental strategy for constructing the carbon-sulfur bond in this compound and its thio analogues.

Conjugate Addition of 2-Thienyl-thiol Across Unsaturated Carboxylic Acid Derivatives

The Michael or conjugate addition of a thiophene-based thiol to an α,β-unsaturated carboxylic acid derivative is a direct method for creating the core structure of these compounds. One documented process involves the in-situ generation of Lithium Thiophene-2-Thiolate. quickcompany.in This is achieved by treating thiophene with n-butyl lithium and then elemental sulfur in an ether-based solvent like tetrahydrofuran (THF). quickcompany.in The resulting nucleophilic thiolate is then reacted with crotonic acid in a one-pot synthesis. quickcompany.in The conjugate addition of the thiolate to the double bond of crotonic acid yields racemic 3-(2-thienylthio)butyric acid. quickcompany.in

Another approach involves the addition of 2-thienyl-thiol to a substituted acrylic acid derivative. google.com This method is cited as a pathway to the racemic form of the corresponding alkyl 3-(thien-2-ylthio)butyrate, which then requires resolution to isolate the desired enantiomer. google.com

A stereospecific variant of this addition involves the reaction of 2-mercaptothiophene with a chiral lactone. Specifically, (R)-(+)-β-methyl-β-propiolactone is treated with 2-mercaptothiophene in the presence of a base like triethylamine in an ethereal solvent such as THF. google.com This reaction proceeds via nucleophilic ring-opening of the lactone by the thiolate, directly yielding the (S)-enantiomer of 3-(2-thienylthio)butyric acid with high stereochemical fidelity. google.com The reaction is typically conducted at moderate temperatures (e.g., 25°C) for a few hours. google.com

Hydrolysis of Ester Precursors to the Carboxylic Acid

The final step in many synthetic routes towards this compound and its analogues is the hydrolysis of a corresponding ester precursor, such as methyl (S)-3-(2-thienylthio)butyrate. jopcr.com This transformation converts the ester functional group into the desired carboxylic acid.

Acid-catalyzed hydrolysis is a common method, typically achieved by heating the ester with an acid like hydrochloric acid in water. jopcr.comchemguide.co.uk However, the choice of reaction conditions is critical to avoid side products. Research has shown that using a heterogeneous mixture of hydrochloric acid and water can lead to the formation of undesired regioisomers, specifically (S)-3-(3-thienylthio)butyric acid, and a ring-closed product. google.com

To circumvent these issues, an improved hydrolysis method utilizes a homogeneous system consisting of acetic acid and a strong mineral acid. google.com This approach reduces or eliminates the formation of the unwanted regioisomers. google.com The reaction is preferably conducted at an elevated temperature, typically between 50°C and 80°C, to ensure the reaction proceeds to completion. google.com Following the reaction, the product is typically isolated through extraction and purification. google.com

Alternatively, alkaline hydrolysis, also known as saponification, can be employed. chemguide.co.uklumenlearning.com This involves heating the ester with a base such as sodium hydroxide. chemguide.co.uk This reaction is irreversible and yields the carboxylate salt of the acid. chemguide.co.uklumenlearning.com To obtain the final carboxylic acid, the resulting salt solution must be acidified with a strong acid. chemguide.co.uk

| Method | Reagents | Key Conditions | Products | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Heterogeneous Acid Hydrolysis | Ester, HCl, H₂O | Heating under reflux | Carboxylic Acid, Alcohol | Direct conversion to acid. | Reversible; can produce undesired regioisomers. google.com |

| Homogeneous Acid Hydrolysis | Ester, Acetic Acid, Strong Mineral Acid | Heating (50-80°C) | Carboxylic Acid, Alcohol | Reduces or eliminates regioisomer formation. google.com | Requires careful control of conditions. |

| Alkaline Hydrolysis (Saponification) | Ester, NaOH or KOH | Heating under reflux | Carboxylate Salt, Alcohol | Irreversible reaction, goes to completion. | Requires a separate acidification step to obtain the carboxylic acid. |

Organometallic Coupling Approaches Involving Thiophene Moieties

Organometallic chemistry provides powerful tools for the synthesis of this compound, primarily through the formation of a reactive thiophene intermediate that can be coupled with an appropriate electrophile.

A prevalent strategy involves the use of an organolithium reagent. quickcompany.injopcr.com In this method, thiophene is deprotonated at the 2-position by a strong base, typically n-butyl lithium (n-BuLi), in an anhydrous solvent like THF at low temperatures (e.g., -5°C to 0°C). quickcompany.in This generates a highly reactive 2-thienyllithium (B1198063) species. This intermediate can then be used in subsequent coupling reactions. For the synthesis of the thio-analogue, the 2-thienyllithium is reacted with powdered sulfur to form a lithium thiophene-2-thiolate in situ. quickcompany.injopcr.com This thiolate is the key nucleophile that reacts with electrophiles such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate to form the desired product. jopcr.com

Another organometallic approach involves palladium-catalyzed coupling reactions. researchgate.net This method utilizes thienyl mercuric chlorides, which can be prepared by the reaction of substituted thiophenes with mercury(II) chloride. researchgate.net These organomercury compounds are stable and can be isolated. Subsequent treatment of the thienyl mercuric chloride with a palladium catalyst, such as PdCl₂, and copper powder in a solvent like pyridine (B92270) promotes a reductive coupling reaction. researchgate.net While demonstrated for the formation of polythiophenes, this type of palladium-catalyzed cross-coupling is a versatile strategy for forming bonds to the thiophene ring and is complementary to methods involving more nucleophilic organolithium or Grignard reagents. researchgate.netlibretexts.org

Advanced Synthetic Transformations and Derivatizations

Beyond the primary synthesis of the target acid, advanced transformations and derivatizations allow for the creation of a diverse range of related molecules.

Strategies for Functional Group Interconversion and Molecular Diversification

Functional group interconversion (FGI) is a key strategy for diversifying the structure of this compound and its derivatives. imperial.ac.uk The carboxylic acid moiety is a versatile starting point for numerous transformations. libretexts.org

One important transformation is the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically accomplished by treatment with reagents such as oxalyl chloride or thionyl chloride. jopcr.com For instance, (S)-3-(2-thienylthio)butyric acid can be converted to its corresponding acyl chloride, which is a crucial intermediate for subsequent intramolecular cyclization reactions, often catalyzed by a Lewis acid like stannic chloride, to form fused ring systems like thieno[2,3-b]thiopyran-4-ones. jopcr.com

The carboxylic acid group can also be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the carboxylic acid into the corresponding primary alcohol, 3-(2-thienyl)butan-1-ol. imperial.ac.uk The thiophene ring itself can undergo electrophilic substitution reactions, such as halogenation or nitration, although the conditions must be chosen carefully to avoid oxidation of the sulfur atom. These transformations allow for the introduction of new functional groups onto the thiophene ring, further expanding the molecular diversity of the scaffold for various research applications.

Reactivity and Mechanistic Studies of 3 2 Thienyl Butanoic Acid and Its Thio Analogues

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 3-(2-thienyl)butanoic acid is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and reduction. These reactions are fundamental for creating derivatives with modified properties and for the synthesis of more complex molecules.

Esterification Reactions for Derivatization

Esterification of this compound can be achieved through several standard methods to produce various ester derivatives. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. quora.com This equilibrium-driven reaction often requires the removal of water to achieve high yields of the corresponding ester. quora.com

Another effective method for the esterification of carboxylic acids involves the use of coupling reagents. For instance, di-2-thienyl carbonate has been demonstrated as a useful reagent for esterification when used with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This method proceeds under mild conditions and affords the desired esters in good to high yields. researchgate.net The general scheme for this type of reaction involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the alcohol.

| Reaction | Reagents | Product Type | Notes |

| Fischer-Speier Esterification | Alcohol (ROH), Strong Acid (e.g., H₂SO₄) | Alkyl 3-(2-thienyl)butanoate | Equilibrium reaction; water removal increases yield. quora.com |

| Di-2-thienyl Carbonate Coupling | Alcohol (ROH), Di-2-thienyl carbonate, DMAP (cat.) | Alkyl 3-(2-thienyl)butanoate | Proceeds under mild conditions with high yields. researchgate.net |

Amidation Reactions

The carboxylic acid functionality of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). In a related context, the direct amidation of 4-oxo-(2'-thienyl)butanoic acid has been carried out using a DCC-BtOH (1-hydroxybenzotriazole) mediated reaction, which resulted in the corresponding amide in good yield. rsc.org A patent describing the synthesis of analogues of (S)-3-(2-thienylthio)butyric acid also details derivatization procedures that would be applicable to forming amides from the parent acid. google.com

The general mechanism involves the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide. The amine then reacts with this intermediate to form the stable amide product and a urea (B33335) byproduct.

| Amine | Coupling Agent | Product |

| Primary Amine (R-NH₂) | DCC or EDAC | N-alkyl-3-(2-thienyl)butanamide |

| Secondary Amine (R₂NH) | DCC or EDAC | N,N-dialkyl-3-(2-thienyl)butanamide |

| Ammonia (NH₃) | DCC or EDAC | 3-(2-thienyl)butanamide |

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 4-(2-thienyl)butan-1-ol. This transformation requires the use of a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. chemistrysteps.commsu.educhemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of carboxylic acids. chemistrysteps.com This is due to the formation of the carboxylate salt under the reaction conditions, which is significantly less electrophilic and thus less reactive towards hydride attack. chemistrysteps.com The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent hydride additions. chemistrysteps.com An aldehyde is formed as an intermediate, but it is immediately reduced to the primary alcohol. chemistrysteps.comchemguide.co.uk

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring in this compound is an electron-rich aromatic system that can participate in various reactions, most notably electrophilic substitution. The reactivity of the ring is influenced by the activating nature of the alkyl substituent.

Electrophilic Substitution Reactions on the Thiophene Nucleus

Thiophene is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with the reaction preferentially occurring at the C5 (or α') position when the C2 position is substituted with an activating group. uomustansiriyah.edu.iq The butanoic acid side chain at the 2-position of this compound acts as an activating alkyl group, directing incoming electrophiles primarily to the 5-position of the thiophene ring. uomustansiriyah.edu.iq

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. minia.edu.eg For instance, Friedel-Crafts acylation of thiophene with various acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂) can introduce an acyl group onto the ring. asianpubs.org While specific studies on this compound are not prevalent, it is expected to undergo such reactions at the 5-position to yield 5-substituted derivatives.

| Reaction | Electrophile | Typical Reagents | Expected Major Product |

| Halogenation | X⁺ (X = Cl, Br, I) | X₂, Lewis Acid | 5-Halo-3-(2-thienyl)butanoic acid |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 5-Nitro-3-(2-thienyl)butanoic acid |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 5-Acyl-3-(2-thienyl)butanoic acid |

Oxidation Reactions, Particularly for Thio Analogues (e.g., to Sulfoxides or Sulfones)

The thio analogue, 3-(2-thienylthio)butanoic acid, possesses a sulfide (B99878) linkage that can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidizing agent.

The oxidation to the sulfoxide is the first step, and further oxidation under more forcing conditions or with an excess of the oxidizing agent will yield the sulfone. googleapis.com These oxidized derivatives are important in their own right, for example, as intermediates in the synthesis of pharmaceuticals. google.comgoogle.com

| Thio Analogue | Oxidizing Agent | Product |

| 3-(2-Thienylthio)butanoic acid | H₂O₂ or m-CPBA (1 equiv.) | 3-(2-Thienylsulfinyl)butanoic acid (Sulfoxide) |

| 3-(2-Thienylthio)butanoic acid | H₂O₂ or m-CPBA (excess) | 3-(2-Thienylsulfonyl)butanoic acid (Sulfone) |

Metalation and Subsequent Cross-Coupling Reactions

The thiophene ring is an electron-rich aromatic system that can undergo deprotonation by a strong base, a reaction known as metalation. This process typically occurs at the carbon atom adjacent to the sulfur atom that is not already substituted, which is the C5 position for a 2-substituted thiophene. The resulting organometallic intermediate, usually an organolithium species, is a potent nucleophile and a key precursor for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Studies on related thienyl compounds have demonstrated the feasibility of this approach. For instance, the metalation of 1-aryl-2-(2'-thienyl)pyrroles using n-butyllithium (n-BuLi), followed by quenching with an electrophile like N,N-dimethylformamide (DMF), selectively yields the 5'-formylated product core.ac.uk. This indicates a regioselective lithiation at the C5 position of the thiophene ring.

For this compound or its derivatives, a similar strategy can be employed. The acidic proton of the carboxylic acid group must first be protected or the reaction must be carried out with excess base. Following the metalation of the thiophene ring at the C5 position, the resulting thienyllithium intermediate can be engaged in various palladium- or nickel-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for constructing complex molecular architectures. wikipedia.org

The general mechanism for such a cross-coupling reaction, for example, a Suzuki-Miyaura coupling, would involve three key steps:

Oxidative Addition : The palladium(0) catalyst oxidatively adds to an organohalide (R'-X). wikipedia.org

Transmetalation : The organometallic thienyl intermediate transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments (the thienyl group and R') are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Nickel-based catalysts have also emerged as powerful alternatives, particularly for cross-coupling involving sp3-hybridized substrates or for stereoconvergent reactions where a racemic starting material can yield a single enantiomer of the product. nih.gov The introduction of new functional groups onto the thiophene ring of this compound via these methods allows for the synthesis of a diverse range of analogues.

Table 1: Representative Cross-Coupling Reactions for Functionalizing Thiophene Rings

| Coupling Reaction | Nucleophile (from Thiophene) | Electrophile | Catalyst | Bond Formed |

| Suzuki-Miyaura | Thienylboronic acid/ester | Aryl/Vinyl Halide/Triflate | Pd(0) | C(sp²)–C(sp²) |

| Negishi | Thienylzinc halide | Aryl/Vinyl/Alkyl Halide | Pd(0) or Ni(0) | C(sp²)–C(sp²), C(sp²)–C(sp³) |

| Stille | Thienylstannane | Aryl/Vinyl Halide/Triflate | Pd(0) | C(sp²)–C(sp²) |

| Hiyama | Thienylsilane | Aryl/Vinyl Halide/Triflate | Pd(0) | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | Thienyl Halide | Pd(0), Cu(I) | C(sp²)–C(sp) |

This table illustrates general cross-coupling reactions applicable to thiophene derivatives.

Elucidation of Reaction Mechanisms

Understanding the precise pathways and energetic profiles of chemical reactions is crucial for process optimization and the rational design of new synthetic routes.

The synthesis of derivatives from this compound and its analogues provides clear examples of reaction pathways involving distinct intermediates.

One key reaction is the intramolecular Friedel-Crafts acylation of (S)-3-(2-thienylthio)butyric acid to form (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, a crucial intermediate for the drug Dorzolamide. jopcr.com This reaction is typically performed by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like oxalyl chloride, often with a catalytic amount of DMF. jopcr.com The subsequent addition of a Lewis acid, such as stannic chloride (SnCl₄), initiates the cyclization. jopcr.com

The catalytic pathway proceeds through the following key intermediates:

Vilsmeier-Haack type intermediate : Formed from the reaction of DMF and oxalyl chloride, which catalyzes the formation of the acyl chloride.

Acyl Chloride : The activated form of the butanoic acid derivative.

Acylium Ion : The Lewis acid (SnCl₄) coordinates to the acyl chloride, facilitating the departure of the chloride and generating a highly electrophilic acylium ion. beilstein-journals.org

Sigma Complex (Wheland Intermediate) : The acylium ion is attacked by the electron-rich thiophene ring at the C3 position. This electrophilic aromatic substitution step forms a resonance-stabilized carbocation intermediate.

Deprotonation : Loss of a proton from the sigma complex re-aromatizes the thiophene ring system, yielding the final cyclized ketone product. jopcr.com

Another well-elucidated mechanism is the synthesis of (S)-3-(2-thienylthio)butanoic acid itself. A patented process describes the condensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactone. This reaction involves:

Thiolate Formation : A base, such as triethylamine (B128534), deprotonates the 2-mercaptothiophene to form the more nucleophilic thienylthiolate anion.

Nucleophilic Attack : The thiolate acts as a nucleophile, attacking the β-carbon of the propiolactone in an Sₙ2-type ring-opening. This attack proceeds with inversion of stereochemistry at the β-carbon.

Carboxylate Intermediate : The ring-opening generates a carboxylate intermediate.

Protonation : A final workup with acid protonates the carboxylate to yield the final (S)-3-(2-thienylthio)butanoic acid product.

The study of reaction kinetics, which governs the rate and outcome of chemical transformations, can be approached through both experimental and theoretical methods.

Spectroscopic Analysis: Spectroscopic techniques are indispensable for monitoring the progress of a reaction in real-time. By tracking the disappearance of reactants and the appearance of intermediates and products, kinetic data can be compiled. Techniques such as ¹H NMR, IR, and UV-Vis spectroscopy are commonly employed. jopcr.comresearchgate.net

In the synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, Thin-Layer Chromatography (TLC) is used to monitor the reaction progress, while IR and ¹H NMR spectroscopy are used to identify and characterize the intermediates and the final product. jopcr.com For example, the IR spectrum would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the cyclic ketone. The ¹H NMR spectrum provides detailed structural information at each stage. jopcr.com For a related compound, 4-oxo-4-(2-thienyl)butanoic acid, specific proton chemical shifts have been assigned, allowing for clear structural verification. rsc.org

Table 2: Spectroscopic Data for Characterization of Thienylbutanoic Acid Derivatives

| Compound | Technique | Key Spectroscopic Feature | Reference |

| 4-Oxo-4-(2-thienyl)butanoic acid | ¹H NMR (CDCl₃) | δ 7.78 (dd, 3'-H), 7.66 (dd, 5'-H), 7.13-7.18 (m, 4'-H), 3.28 (t, CH₂), 2.83 (t, CH₂) | rsc.org |

| (S)-3-(2-thienylthio)butyric acid | General | Characterized via IR, ¹H NMR, MS | jopcr.com |

| Organotin(IV) carboxylates | FTIR | Disappearance of broad O-H band (>2500 cm⁻¹); appearance of Sn-O bond vibration (433-471 cm⁻¹) | researchgate.net |

This table provides examples of how spectroscopic data is used to confirm structures in related syntheses.

Computational Analysis: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, predicting kinetic parameters, and understanding the electronic structure of reactants, intermediates, and transition states. maxapress.com Such studies can calculate the activation energies (energy barriers) for each step in a proposed reaction pathway, thereby identifying the rate-limiting step. maxapress.com

For reactions involving thiophene derivatives, computational methods can model:

Transition State Geometries : Visualizing the structure of the highest energy point along the reaction coordinate.

Activation Barriers : Calculating the energy required to reach the transition state, which is directly related to the reaction rate. For instance, theoretical studies of Au-catalyzed isomerization of alkynyl epoxides to furans have used DFT (B3LYP and M06-2X functionals) to map the entire energy profile of the reaction, identifying the rate-limiting step and evaluating the stability of all intermediates. maxapress.com

Solvent Effects : Using models like the Polarizable Continuum Model (PCM) to simulate how the solvent influences the reaction energetics. acs.org

Spectroscopic Properties : Predicting NMR and IR spectra to aid in the identification of transient or difficult-to-isolate species.

While specific computational studies on the kinetics of this compound were not found, the methodologies are well-established. maxapress.comacs.org For example, a DFT study could compare the activation barriers for electrophilic attack at the C3 versus the C5 position of the thiophene ring during the Friedel-Crafts acylation, providing a theoretical basis for the observed regioselectivity.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 3-(2-thienyl)butanoic acid, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals for this compound include a doublet for the methyl protons, a multiplet for the methine proton adjacent to the thiophene (B33073) ring, a doublet of doublets for the methylene (B1212753) protons adjacent to the carboxylic acid, and distinct multiplets for the three protons on the thiophene ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound will show signals corresponding to the carboxylic acid carbon, the carbons of the thiophene ring, the methine carbon, the methylene carbon, and the methyl carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. This provides unambiguous assignment of all NMR signals and confirms the structural connectivity of the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.30 | Doublet | 3H | CH₃ |

| ~2.65 | Doublet of Doublets | 2H | CH₂-COOH |

| ~3.60 | Multiplet | 1H | CH |

| ~6.85-7.20 | Multiplets | 3H | Thiophene-H |

| ~12.00 | Singlet (broad) | 1H | COOH |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~21 | CH₃ |

| ~35 | CH |

| ~42 | CH₂ |

| ~123-127 | Thiophene-C |

| ~145 | Thiophene-C (quaternary) |

| ~178 | COOH |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of the carboxylic acid, often showing hydrogen bonding.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ indicates the presence of the carbonyl group of the carboxylic acid.

C-H Stretch: Absorptions for the sp³ C-H bonds of the butyl chain appear just below 3000 cm⁻¹, while the sp² C-H stretches of the thiophene ring are found just above 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: The characteristic C-S bond vibration of the thiophene ring can often be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad, Strong | O-H (Carboxylic Acid) |

| ~1710 | Strong | C=O (Carboxylic Acid) |

| ~2960, ~2870 | Medium | C-H (sp³) |

| ~3100 | Weak-Medium | C-H (sp², aromatic) |

| ~1450, ~1550 | Medium | C=C (Thiophene) |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through its fragmentation pattern.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₈H₁₀O₂S), which is approximately 170.23 g/mol .

Fragmentation Pattern: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the methine carbon and the thiophene ring. The fragmentation of the thiophene ring itself can also produce characteristic ions.

GC-MS and LC-MS/MS: The coupling of chromatography with mass spectrometry (GC-MS or LC-MS/MS) allows for the separation of this compound from a mixture before its detection by the mass spectrometer. This is particularly useful for analyzing complex samples and for quantifying the compound. LC-MS/MS is often preferred for a non-volatile compound like a carboxylic acid.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

| 170 | [M]⁺ |

| 125 | [M - COOH]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ or [Thienylmethyl]⁺ |

| 83 | [Thiophene]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the thiophene ring. This compound is expected to exhibit absorption maxima (λ_max) in the UV region, characteristic of the π → π* transitions of the conjugated thiophene ring. The position and intensity of these absorptions can be influenced by the solvent polarity.

While not as commonly reported for simple carboxylic acids, fluorescence spectroscopy could potentially provide insights into the photophysical properties of this compound. If the molecule exhibits fluorescence, this technique can be used to determine its emission spectrum, quantum yield, and fluorescence lifetime, which are sensitive to the molecular environment and conformation.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic acid or acetic acid to suppress ionization) and an organic solvent (like acetonitrile (B52724) or methanol) is typically employed. Detection is commonly achieved using a UV detector set at the λ_max of the thiophene chromophore. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantification.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound usually requires derivatization to a more volatile ester (e.g., a methyl or ethyl ester) to improve its chromatographic behavior and prevent peak tailing. Following derivatization, the compound can be separated on a suitable capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity assessment. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a mixture of organic solvents) are used to separate the compound. The spot corresponding to this compound can be visualized under UV light or by staining.

High-Performance Liquid Chromatography (HPLC) for Purity, Enantiomeric Excess, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and versatility. libretexts.org It is routinely used to assess the purity of synthesized batches, to separate and quantify enantiomers, and for quantitative analysis.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is a common mode used for determining the purity of this compound. In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The purity is determined by the peak area of the main component relative to the total area of all peaks in the chromatogram. The reaction course and completion during the synthesis of related compounds like (S)-3-(2-thienylthio)butyric acid have been monitored by HPLC, demonstrating its utility in tracking reaction progress and identifying the presence of impurities. google.comgoogle.comjopcr.com

Enantiomeric Excess Determination: Since this compound possesses a chiral center, determining the enantiomeric excess (ee) is crucial, especially for applications where stereochemistry is critical. numberanalytics.com This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). numberanalytics.comopenochem.org The two enantiomers of the acid interact differently with the CSP, leading to different retention times and their separation on the chromatogram. The relative integration of the two peaks allows for the calculation of the enantiomeric excess. For instance, chiral HPLC has been successfully used to confirm an enantiomeric excess of greater than 99% for the structurally similar compound (S)-3-Amino-4-(2-thienyl)butanoic acid HCl using a Chiralpak IA column. This approach is directly applicable to the analysis of this compound.

Quantitative Analysis: HPLC is also a powerful tool for the quantitative analysis of this compound. By constructing a calibration curve from standard solutions of known concentrations, the concentration of the acid in an unknown sample can be accurately determined. uma.esaurigeneservices.com The method's precision, accuracy, and linearity are typically validated according to established guidelines. frontiersin.org HPLC coupled with mass spectrometry (HPLC-MS) can offer even greater specificity and sensitivity for quantification, especially in complex matrices. frontiersin.org

Table 1: HPLC Method Parameters for Analysis of Carboxylic Acids

| Parameter | Typical Conditions for Purity (RP-HPLC) | Typical Conditions for Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) aurigeneservices.com | Chiral Stationary Phase (e.g., Chiralpak IA) |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., TFA or phosphoric acid) jasco-global.com | Heptane/Isopropanol with acidic or basic modifier |

| Flow Rate | 0.5 - 1.5 mL/min aurigeneservices.com | 0.5 - 1.0 mL/min |

| Detection | UV/Vis (e.g., 210-254 nm) aurigeneservices.com or DAD nih.gov | UV/Vis or Circular Dichroism (CD) uma.es |

| Temperature | Ambient or controlled (e.g., 40°C) jasco-global.com | Often controlled to enhance resolution |

| Injection Volume | 10 - 20 µL aurigeneservices.com | 5 - 20 µL |

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound. mdpi.com It is especially useful for assessing purity and identifying volatile impurities.

For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. sigmaaldrich.com A common derivatization technique is silylation, which converts the acidic proton into a less polar silyl (B83357) group. sigmaaldrich.com For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. sigmaaldrich.com The resulting derivatives are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. sigmaaldrich.com

GC-MS analysis provides both retention time data from the GC and mass-to-charge ratio data from the MS. nih.gov This dual information allows for high-confidence identification of the compound and any co-eluting impurities. The technique has been used to establish the purity of intermediates in syntheses involving closely related structures, such as (S)-3-(2-thienylthio)butyric acid. jopcr.com The separation of short-chain fatty acids, including both straight-chain and branched-chain isomers, has been successfully demonstrated using GC-MS, sometimes employing tandem column configurations for enhanced resolution. nih.govshimadzu.com

Table 2: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) or silylating agents (e.g., MTBSTFA) sigmaaldrich.comnih.gov |

| Column | Mid-polarity to polar capillary column (e.g., DB-225ms or SH-WAX) nih.govshimadzu.com |

| Carrier Gas | Helium shimadzu.com |

| Injector Temperature | 240 - 250 °C shimadzu.comoup.com |

| Oven Program | Temperature ramp (e.g., 60°C initial, ramp to 240-325°C) shimadzu.comnih.gov |

| Ion Source Temperature | 200 - 230 °C shimadzu.comnih.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV oup.comnih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of this compound. libretexts.org Its primary applications are in monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. libretexts.orgjopcr.com

In a typical TLC analysis, a small spot of the sample is applied to a baseline on a plate coated with a stationary phase, most commonly silica gel. umich.eduresearchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and the components of the sample mixture move up the plate at different rates depending on their affinity for the stationary and mobile phases. libretexts.org

The separation is visualized, often under UV light, and the retention factor (Rf value) for each spot is calculated. libretexts.orgresearchgate.net The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic of the compound in a given TLC system and can be used for identification by comparison with a standard. libretexts.org The appearance of new spots or the disappearance of reactant spots on a TLC plate provides a quick and effective way to track the progress of a synthesis. jopcr.com For instance, TLC has been employed in the synthesis of (S)-3-(2-thienylthio)butyric acid using a mobile phase of hexane (B92381) and ethyl acetate (B1210297). jopcr.com

Table 3: TLC System for Analysis of Thiophene Derivatives

| Component | Description |

|---|---|

| Stationary Phase | Silica gel plates (e.g., Whatman MK6F) google.comumich.edu |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1 or 10% ethyl acetate in hexanes) jopcr.comgoogle.com |

| Visualization | UV light libretexts.orgresearchgate.net |

| Application | Monitoring reaction progress and preliminary purity check libretexts.orgjopcr.com |

Other Advanced Characterization Techniques

Beyond the standard chromatographic methods, other advanced techniques can provide deeper structural and physicochemical insights into this compound.

X-ray Diffraction (XRD): X-ray Diffraction is a powerful technique for determining the solid-state structure of a crystalline compound. scispace.com For this compound, if it can be obtained in a crystalline form, single-crystal XRD can provide the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and conformation. This information is definitive for structure elucidation. Powder XRD can be used to characterize the crystalline form of a bulk sample and to identify different polymorphs. While a specific XRD study on this compound is not readily available, the technique has been used to determine the crystal structure of related compounds, such as organotin carboxylates and thiourea (B124793) derivatives, demonstrating its applicability in this class of molecules. researchgate.net For example, the crystal structure of a distannoxane derivative of 2-methylbenzoic acid was elucidated using single-crystal XRD. researchgate.net

Electrochemical Techniques: Electrochemical methods can be used to study the redox properties of this compound. The thiophene ring is known to be electrochemically active. Techniques such as cyclic voltammetry could be employed to investigate the oxidation potential of the thiophene moiety. Such information can be valuable in understanding its stability and potential for electronic applications. For example, the electropolymerization of a related ester, 2-(3-thienyl)ethyl acetate, has been studied, highlighting the electrochemical reactivity of the thienyl group. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses computational techniques used to represent and simulate the behavior of molecules in a three-dimensional space. dromicslabs.comnih.gov A key application within this field is molecular docking, a method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. wikipedia.orgnih.gov This process is fundamental in structure-based drug design, as it helps to identify potential drug candidates by screening large virtual libraries and provides insights into the molecular recognition process. wikipedia.orgnih.gov

The docking process involves placing a ligand into the binding site of a receptor and evaluating the interaction using a scoring function, which estimates the binding free energy. wikipedia.orgnih.gov This simulation can reveal crucial information about how a compound like 3-(2-Thienyl)butanoic acid might interact with a biological target at an atomic level. acs.org Factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces are analyzed to determine the stability of the ligand-receptor complex. nih.gov By combining docking with more computationally intensive methods like molecular dynamics (MD) simulations, researchers can further refine the binding poses and assess the stability of the interactions over time, accounting for the flexibility of both the ligand and the protein. nih.govresearchgate.net

While specific molecular docking studies for this compound are not detailed in the available literature, the general methodology is widely applied to related thienyl derivatives to explore their therapeutic potential. rroij.com Such studies are crucial for identifying lead compounds and optimizing their structures to enhance binding affinity and selectivity. alliedacademies.org

Table 1: Typical Data Output from a Molecular Docking Simulation

| Parameter | Description | Example Value/Output |

| Binding Affinity | An estimation of the binding energy (often in kcal/mol) between the ligand and the target protein. Lower values typically indicate stronger binding. | -8.5 kcal/mol |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Visual 3D coordinates |

| Interacting Residues | The specific amino acid residues in the protein that form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | TYR 82, PHE 290, ARG 110 |

| Hydrogen Bonds | A list of specific hydrogen bond interactions, including the atoms involved and the bond distance. | Donor: Ligand O-H, Acceptor: TYR 82 O, Distance: 2.8 Å |

| RMSD | Root-Mean-Square Deviation between the predicted pose and a known reference (if available), indicating the accuracy of the docking pose. | 1.2 Å |

Conformational Analysis and Structure-Activity Relationship (SAR) Investigations

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. fiveable.meijpsr.com For a flexible molecule like this compound, understanding its conformational preferences is essential because its biological activity is often dictated by the specific 3D arrangement (the "bioactive conformation") it assumes when binding to a target. fiveable.menih.gov Computational methods are the primary tools for generating and evaluating the energy of these different conformations, helping to predict the most stable and biologically relevant shapes. nih.gov

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's chemical structure affect its biological activity. collaborativedrug.comdrugdesign.org The goal is to identify which parts of the molecule (pharmacophores) are essential for its function and which can be modified to improve properties like potency, selectivity, and safety. oncodesign-services.comazolifesciences.com For this compound, an SAR study would involve synthesizing and testing a series of analogs with systematic modifications. oncodesign-services.com This process helps to build a comprehensive understanding of the link between structure and biological effect. pharmacologymentor.com

Key aspects of an SAR study on this compound would include:

Modification of the Thiophene (B33073) Ring: Substituting the thiophene ring at different positions to probe how electronics and sterics affect activity.

Alteration of the Butanoic Acid Chain: Changing the length of the alkyl chain, introducing branching, or altering the position of the carboxylic acid group.

Modification of the Carboxylic Acid: Converting the acid to an ester, amide, or other functional group to understand its role in target binding.

Although detailed SAR investigations for this compound itself are not prominent in the literature, such studies are fundamental in medicinal chemistry for optimizing lead compounds. oncodesign-services.com

Table 2: Hypothetical Structural Modifications for an SAR Study of this compound

| Modification Area | Type of Change | Rationale |

| Thiophene Ring | Addition of a methyl or halogen group at the 5-position. | To investigate the effect of electron-donating or electron-withdrawing groups on binding. |

| Butanoic Acid Chain | Shortening the chain to propanoic acid or lengthening it to pentanoic acid. | To determine the optimal distance between the thiophene ring and the carboxylic acid for target interaction. |

| Chiral Center (C3) | Synthesis and testing of individual (R) and (S) enantiomers. | To assess if the biological target has a stereospecific binding preference. |

| Carboxylic Acid Group | Conversion to a methyl ester or a primary amide. | To evaluate the importance of the acidic proton and hydrogen bonding capability of the carboxylate. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for investigating the intrinsic electronic properties of molecules. rsc.orgscispace.com These methods can accurately predict molecular geometries, vibrational frequencies, and electronic descriptors that govern a molecule's stability and reactivity. nih.govnih.gov For compounds like this compound, such calculations provide deep insights into its chemical behavior. frontiersin.org

Studies on structurally related molecules, such as thiophene derivatives, demonstrate the power of these computational approaches. For example, DFT calculations using the B3LYP functional have been employed to analyze the geometry and electronic structures of complexes involving 4-oxo-4-(2-thienyl)butyryl chlorides. These studies calculate the energies of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. mdpi.com The energy gap between HOMO and LUMO can indicate the molecule's chemical stability and the energy required for electronic excitation. mdpi.com

Furthermore, quantum chemical calculations can determine local reactivity descriptors, like Fukui functions, which identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. scispace.comfrontiersin.org This information is vital for understanding reaction mechanisms and predicting the outcomes of chemical transformations. scispace.com By calculating properties like molecular electrostatic potential (MEP), researchers can visualize the charge distribution across the molecule, highlighting regions that are rich or poor in electrons and thus likely to engage in intermolecular interactions. scispace.com

Table 3: Common Parameters from Quantum Chemical Calculations and Their Significance

| Calculated Parameter | Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Predicts the most stable 3D structure, including bond lengths and angles. mdpi.com |

| HOMO/LUMO Energies | DFT | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals helps determine ionization potential, electron affinity, and chemical reactivity. frontiersin.org |

| HOMO-LUMO Gap | DFT | A larger gap generally implies higher kinetic stability and lower chemical reactivity. frontiersin.org |

| Mulliken Charges | Mulliken Population Analysis | Provides an estimation of the partial atomic charges on each atom in the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the electrostatic potential onto the electron density surface, identifying positive and negative regions for predicting intermolecular interactions. scispace.com |

| Vibrational Frequencies | DFT, Frequency Calculation | Predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure. mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks in Complex Organic Synthesis

3-(2-Thienyl)butanoic acid and its close structural analogs serve as valuable intermediates in the synthesis of more complex molecular targets. Their bifunctional nature, possessing both a carboxylic acid and a reactive thiophene (B33073) ring, allows for diverse chemical transformations.

The thiophene moiety is a cornerstone in the synthesis of a wide array of heterocyclic compounds. Specifically, analogs such as (S)-3-(2-thienylthio)butanoic acid are key intermediates in the synthesis of pharmaceutically relevant molecules. For instance, this compound is a crucial precursor in the asymmetric synthesis of dorzolamide, a carbonic anhydrase inhibitor used in the management of glaucoma. google.comgoogle.com The process involves the condensation of 2-mercaptothiophene with a chiral propiolactone to produce the (S)-3-(2-thienylthio)butanoic acid intermediate with high enantiomeric purity. google.com This method significantly reduces reaction times compared to older racemic processes that required difficult isomer separations. google.com The ability to construct such complex, chiral heterocyclic systems highlights the utility of thienyl-substituted butanoic acids as foundational building blocks. google.com

The development of powerful and general synthetic methods is essential for accessing architecturally complex molecules. Thiophene-containing building blocks are instrumental in strategies aimed at constructing sophisticated molecular frameworks, such as hybrid cyclophanes. beilstein-journals.org A synthetic strategy for creating cyclophanes containing both thiophene and indole (B1671886) moieties utilizes a thiophene-containing diolefin as a key synthon. beilstein-journals.org This approach employs key reactions like Grignard addition, Fischer indolization, and ring-closing metathesis (RCM) to assemble the complex structure. beilstein-journals.org The versatility of this method allows for the variation of alkene chain lengths and the incorporation of diverse aromatic rings, demonstrating the role of thiophene derivatives as fundamental precursors in creating diverse and complex molecular architectures. beilstein-journals.org

Integration into Polymeric and Advanced Materials (General for thiophene-containing compounds)

The unique electronic and photophysical properties of the thiophene ring have established it as a critical component in the design of advanced organic materials. ijsr.netresearchgate.net Its ability to support charge transport and its tunable optical properties are particularly valuable. semanticscholar.orgrsc.org

Thiophene derivatives are essential building blocks for conjugated polymers used in a range of organic electronic devices due to their chemical versatility, stability, and excellent electronic properties. ijsr.netsemanticscholar.org These polymers are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). ijsr.netrsc.org

In OLEDs, thiophene-based materials are valued for their high luminescence efficiency and tunable emission colors. rsc.orgresearchgate.net For example, solution-processed green phosphorescent OLEDs using a fluorene[2,3-b]benzo[d]thiophene derivative as the host material have achieved a maximum brightness of 14,185 cd/m² and a luminescence efficiency of 12 cd/A⁻¹. nih.gov Similarly, triazine- and thiophene-containing conjugated polymer networks have been developed as stable blue emitters for solution-processable OLEDs. acs.org

For OFET applications, thiophene-containing polymers provide good charge carrier mobility and environmental stability. semanticscholar.org The incorporation of an electron-accepting unit into a π-conjugated polymer backbone with an electron-donating thiophene unit can improve stability against oxidation and promote charge transfer. mdpi.com OFETs based on a polymer incorporating dithienonaphthobisthiadiazole (TNT), a thiophene-fused acceptor unit, have exhibited hole mobilities as high as 1.10 cm² V⁻¹ s⁻¹. rsc.org Copolymers of fluorene (B118485) and hexyl-thiophene have also shown good performance, with one derivative achieving a saturation mobility of up to 0.003 cm² V⁻¹ s⁻¹ and an on/off ratio of 1.0 × 10⁵.

In the realm of OPVs, thiophene-based polymers function as excellent donor materials in bulk heterojunction solar cells. semanticscholar.org The high polarizability of the sulfur atom in the thiophene ring contributes to excellent charge transport properties. semanticscholar.org The design of novel building units continues to push performance, with OPVs based on the polymer PTNT1-F showing high power conversion efficiencies of up to 17.4% when paired with a nonfullerene acceptor. rsc.org

| Device Type | Thiophene-Based Material/Polymer | Key Performance Metric |

| OLED | Fluorene[2,3-b]benzo[d]thiophene (FBT) derivative | Max. Brightness: 14,185 cd/m²; Efficiency: 12 cd/A⁻¹ nih.gov |

| OFET | PTNT2T (dithienonaphthobisthiadiazole-based) | Hole Mobility: up to 1.10 cm² V⁻¹ s⁻¹ rsc.org |

| OFET | PF-1T (Fluorene-co-thiophene) | Saturation Mobility: 0.001-0.003 cm² V⁻¹ s⁻¹; On/Off Ratio: 1.0 × 10⁵ |

| OPV | PTNT1-F (dithienonaphthobisthiadiazole-based) | Power Conversion Efficiency (PCE): up to 17.4% rsc.org |

This table presents selected research findings on thiophene-based materials in organic electronic devices.

Thiophene derivatives have been extensively utilized to create fluorescent chemosensors for the selective and sensitive detection of various metal ions and anions. mdpi.combohrium.com These sensors often operate through mechanisms like the chelation-enhanced fluorescence (CHEF) effect and are prized for their simplicity and applicability in biological and environmental analysis. bohrium.comnih.gov The thiophene moiety can act as a fluorophore or a signaling unit, with its photophysical properties being modulated upon binding to a target analyte. bohrium.com

A variety of thiophene-based fluorescent sensors have been designed for specific analytical targets:

For Zn²⁺ and CN⁻: A novel sensor, DHADC, was developed that exhibits a notable fluorescence increase in the presence of Zn²⁺, with a detection limit of 2.55 ± 0.05 μM. mdpi.com This is well below the World Health Organization's standard for zinc in drinking water. mdpi.com The sensor could also detect cyanide ions (CN⁻). mdpi.com

For Al³⁺ and Zn²⁺: A bifunctional Schiff base sensor, TS, was created for the simultaneous detection of Al³⁺ and Zn²⁺ ions. nih.gov It demonstrated remarkable fluorescence enhancement and a color change visible to the naked eye, with very low detection limits of 3.7 × 10⁻⁹ M for Al³⁺ and 3.0 × 10⁻⁸ M for Zn²⁺. nih.gov

For Hg²⁺: Ligands containing both thiophene and pyridine (B92270) chelating groups show a ratiometric fluorescence response in the presence of mercury ions, indicating that the thiophene sulfur can offer selectivity for Hg(II). tandfonline.com

For Au³⁺: A carbazole-extended thiophene-containing compound (CT) was shown to be a highly selective fluorescent sensor for toxic Au³⁺ ions, enabling ultra-fast and reversible detection in real samples. dtu.dk

| Sensor | Target Analyte(s) | Detection Limit | Sensing Mechanism Highlight |

| DHADC | Zn²⁺, CN⁻ | 2.55 ± 0.05 μM (for Zn²⁺) | Fluorescent "turn-on" mdpi.com |

| TS | Al³⁺, Zn²⁺ | 3.7 × 10⁻⁹ M (for Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) nih.gov |

| L1, L2, L3 | Hg²⁺ | Not specified | Ratiometric fluorescence response tandfonline.com |

| CT | Au³⁺ | Not specified | Chelation Enhancement Quenching (CHEQ) dtu.dk |

This table summarizes the characteristics of several recently developed thiophene-based fluorescent sensors.

Enzyme Inhibition Studies and Ligand Design (General for thiophene-containing compounds, excluding biological efficacy)

The thiophene ring is a privileged structure in medicinal chemistry, frequently incorporated into ligand designs for various enzyme targets. encyclopedia.pubresearchgate.net Its structural features allow for key interactions with biological targets, making thiophene derivatives a subject of intense study for enzyme inhibition. researchgate.net Research focuses on understanding structure-activity relationships and using computational tools like molecular docking to probe binding interactions.

Thiophene derivatives have been designed and studied as inhibitors for a range of enzymes:

Neuraminidase: In the search for new influenza treatments, novel thiophene derivatives have been identified as potent neuraminidase (NA) inhibitors. Molecular docking studies revealed that the thiophene moiety plays an essential role, binding effectively to the enzyme's active site. nih.gov

Lipoxygenase (LOX) and Cyclooxygenase (COX): These enzymes are key targets in inflammation research. mdpi.com Certain 2,4-disubstituted thiophene derivatives have emerged as potent dual inhibitors of 5-LOX and COX enzymes. nih.gov In silico modeling has been used to confirm the binding of these ligands to the active catalytic pockets of the enzymes. nih.gov

Carbonic Anhydrase (CA): Thiophene-based compounds, including imine and amine derivatives, have demonstrated potent inhibitory effects against human carbonic anhydrase isoforms hCA I and hCA II. bohrium.com

Acetylcholinesterase (AChE): A series of novel thiophene derivatives synthesized using the Gewald protocol were evaluated as AChE inhibitors. Some of the synthesized compounds showed more potent inhibition than the reference drug, donepezil. mdpi.com

Tyrosine Kinases: Thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as potential tyrosine kinase inhibitors. Molecular docking studies were performed to investigate the affinity of the prepared compounds for the FLT3 kinase enzyme, revealing key binding interactions with amino acid residues such as Leu 616 and Cys 694. mdpi.com

| Target Enzyme | Thiophene Scaffold Example | Key Structural or Design Aspect |

| Neuraminidase | Thiophene ring with quinoline | Thiophene moiety binds to the enzyme's active site. nih.gov |

| 5-Lipoxygenase / Cyclooxygenase | 2,4-disubstituted thiophenes | Dual inhibition; in silico modeling confirms binding to catalytic pockets. nih.gov |

| Carbonic Anhydrase I & II | Thiophene-based imine/amine | Potent inhibition observed with IC50 values in the micromolar and sub-micromolar range. bohrium.com |

| Acetylcholinesterase | Tetrahydrobenzo[b]thiophene carboxamide | Inhibition potency found to be superior to the reference standard. mdpi.com |

| FLT3 Kinase | Thieno[2,3-d]pyrimidine | Docking studies show hydrogen bonding and hydrophobic interactions at Leu 616 and Cys 694. mdpi.com |

This table provides examples of thiophene-based compounds in enzyme inhibition studies, focusing on the design and interaction aspects.

Q & A

Basic Research Question

- Solubility Profiling : Determine polarity using logP calculations. Polar solvents (e.g., ethanol/water mixtures) are often effective for recrystallization, as shown for moisture-sensitive butanoic acid derivatives .

- Purification Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Acid-Base Extraction : Leverage the compound’s carboxylic acid group for separation in aqueous NaOH/ether systems.

What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Basic Research Question

- FT-IR : Confirm carboxyl (C=O stretch ~1700 cm⁻¹) and thienyl (C-S stretch ~700 cm⁻¹) groups. Compare to databases like NIST Chemistry WebBook .

- NMR : Assign peaks using ¹H (δ 6.8–7.2 ppm for thienyl protons) and ¹³C (δ ~175 ppm for carboxylic carbon).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

How can contradictions in spectroscopic or chromatographic data be resolved during characterization?

Advanced Research Question

- Multi-Technique Validation : Cross-check NMR/IR data with computational predictions (e.g., density functional theory (DFT) for vibrational modes) .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted thiophene precursors) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent positioning.

What computational modeling approaches are suitable for predicting the reactivity and stability of this compound?

Advanced Research Question

- DFT Calculations : Analyze electron density (AIM theory) to predict reactive sites (e.g., carboxyl group) and stability under varying pH .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

- Docking Studies : Model binding affinities using software like AutoDock for structure-activity relationship (SAR) analysis .

How should researchers design bioactivity assays for this compound?

Advanced Research Question

- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or kinases, using fluorogenic substrates. Reference studies on thiophene-based inhibitors .

- Cellular Uptake Studies : Employ radiolabeled (³H/¹⁴C) analogs to quantify permeability in cell lines .

- Toxicity Screening : Use zebrafish or murine models to evaluate acute toxicity, referencing protocols for similar carboxylic acids .

What strategies mitigate moisture sensitivity during synthesis or storage?

Basic Research Question

- Inert Atmosphere : Conduct reactions under nitrogen/argon, as moisture can hydrolyze intermediates (e.g., activated esters) .

- Lyophilization : Store purified compounds as lyophilized powders at -20°C.

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) over 4 weeks .

How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Advanced Research Question

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times to racemic mixtures .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .

- Circular Dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects in the 200–250 nm range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.